ethyl {2-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate
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Overview
Description
ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes an ethyl ester, a phenoxy group, and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of a phenoxyacetic acid derivative with an imidazolidine precursor under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidine ring to its corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives .
Scientific Research Applications
ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2-ETHOXY-4-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENOXY)ACETATE: Similar structure but with an oxazole ring instead of an imidazolidine ring.
ETHYL 2-(2-METHOXY-4-{[(4Z)-5-OXO-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENOXY)ACETATE: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of ETHYL 2-(2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE lies in its imidazolidine ring, which imparts distinct chemical and biological properties compared to similar compounds with oxazole rings. This structural difference can lead to variations in reactivity, stability, and biological activity .
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(Z)-(5-oxo-1-propyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C17H20N2O4S/c1-3-9-19-16(21)13(18-17(19)24)10-12-7-5-6-8-14(12)23-11-15(20)22-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,24)/b13-10- |
InChI Key |
AFXJOTBAVANSKT-RAXLEYEMSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC(=O)OCC)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)OCC)NC1=S |
Origin of Product |
United States |
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